2-Cyclooctyl-2-hydroxyacetic acid is an organic compound characterized by its cycloalkane structure and hydroxyl group. Its chemical formula is and it has a molecular weight of 186.25 g/mol. This compound is relevant in various scientific fields, particularly in medicinal chemistry, where it serves as an intermediate for the synthesis of pharmaceutical agents.
This compound belongs to the class of alpha-hydroxycarboxylic acids, which are known for their biological activity and utility in organic synthesis. It also falls under the category of cyclic compounds due to the presence of a cyclooctyl group.
The synthesis of 2-cyclooctyl-2-hydroxyacetic acid typically involves several steps:
One successful method involves the reaction of cyclooctanone with a suitable reagent that facilitates the introduction of the hydroxyacetic acid moiety. The process may include steps like hydrolysis or reduction, depending on the desired stereochemistry and functionalization of the final product .
The molecular structure of 2-cyclooctyl-2-hydroxyacetic acid features a cycloalkane ring (cyclooctyl) attached to a hydroxylated acetic acid moiety. The structural formula can be represented as follows:
2-Cyclooctyl-2-hydroxyacetic acid participates in various chemical reactions typical for alpha-hydroxy acids, including:
The reactions often require specific catalysts or conditions to proceed efficiently. For instance, esterification typically necessitates an acidic catalyst to promote the reaction between the hydroxyl and carboxylic groups .
The mechanism of action for 2-cyclooctyl-2-hydroxyacetic acid can be understood through its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. The hydroxyl group can participate in hydrogen bonding, enhancing solubility and reactivity.
The compound's ability to interact with biological systems may lead to various pharmacological effects, particularly in drug formulations aimed at treating conditions such as overactive bladder syndromes due to its structural similarity to known therapeutic agents like oxybutynin .
2-Cyclooctyl-2-hydroxyacetic acid finds utility in several scientific applications:
The compound's unique structure allows it to serve as a versatile building block in organic synthesis, contributing to advancements in medicinal chemistry and related fields .
The strategic incorporation of cyclooctyl groups into carboxylic acid frameworks leverages the ring's unique conformational flexibility and steric profile to influence both synthetic accessibility and molecular properties. The core synthetic challenge centers on forming the carbon-carbon bond between the cyclooctyl moiety and the α-carbon of the glycolic acid unit while preserving functional group compatibility. A predominant approach involves the nucleophilic addition of cyclooctyl organometallic reagents to carbonyl precursors. Specifically, cyclooctylmagnesium bromide demonstrates high reactivity toward α-ketoesters like benzoylformic acid esters, yielding the crucial tertiary alcohol intermediate that can be hydrolyzed to the target α-hydroxy acid . The cyclooctyl ring's larger size compared to cyclohexyl or cyclopentyl analogues necessitates careful optimization of reaction conditions—particularly solvent choice and addition rate—to mitigate sterically hindered approach trajectories and minimize undesired side products like enolization or reduction byproducts. Alternative disconnections include Friedel-Crafts alkylation strategies employing cyclooctene derivatives with glyoxylic acid, though regioselectivity challenges arise with unsymmetrical alkenes. Computational modeling reveals that the cyclooctyl ring's "crown" conformation facilitates less steric crowding at the point of attachment compared to smaller cycloalkyl rings, potentially enhancing nucleophilic addition efficiency when optimal catalysts and solvents are employed.
Achieving stereocontrol at the α-position of 2-cyclooctyl-2-hydroxyacetic acid requires methodologies that differentiate between prochiral faces of carbonyl intermediates. Three principal strategies demonstrate efficacy:
Table 1: Stereoselectivity Comparison for Hydroxylation Methods
Method | Key Reagent/Catalyst | ee (%) | Limitations |
---|---|---|---|
Cyanohydrin | HCN/(R)-Binaphthol derivative | 70-85 | Toxicity concerns; multi-step sequence |
Asymmetric Reduction | CBS catalyst/BH₃·SMe₂ | 88-94 | Catalyst cost; moisture sensitivity |
Enzymatic Hydrolysis | CALB/Phosphate buffer | 92-97 | Low substrate loading; slow kinetics |
The Grignard addition to α-ketoesters constitutes the most direct route for cyclooctyl–carbon bond formation, though its efficiency varies significantly with structural nuances. Key reaction parameters were benchmarked against cyclohexyl and norbornyl analogues :
Comparative kinetics reveal that cyclooctylmagnesium bromide exhibits a 40% slower addition rate relative to cyclohexylmagnesium bromide, attributable to transannular strain during the approach to the carbonyl carbon. This kinetic handicap necessitates longer reaction times (8–12 hours) but does not compromise ultimate conversion when stoichiometry is carefully controlled.
Multi-step syntheses of 2-cyclooctyl-2-hydroxyacetic acid demand orthogonal protection schemes to prevent undesired side reactions—particularly during Grignard additions or oxidations. Critical protecting group pairs include:
A streamlined sequence employs methyl benzoylformate protected as its ethyl carbonate at the future hydroxy site. Cyclooctylmagnesium bromide addition proceeds cleanly at –15°C in THF, followed by hydrogenolysis (Pd/C, H₂) to unmask the hydroxyl group concurrent with ester hydrolysis. This approach minimizes step count while maintaining >98% chemical yield after crystallization. The cyclooctyl ring’s lipophilicity complicates aqueous workups, necessitating tert-butyl methyl ether or dichloromethane for efficient extraction of protected intermediates.
Transitioning laboratory syntheses of 2-cyclooctyl-2-hydroxyacetic acid to industrial production confronts three primary bottlenecks:
Table 2: Industrial Process Economics Comparison
Process Step | Batch Mode Cost Driver | Continuous/Alternative Approach | Cost Reduction |
---|---|---|---|
Grignard Addition | Cryogenic cooling; safety | Flow reactor with in-line quench | 30% |
Enantioselective Reduction | Chiral catalyst loading | Immobilized Ru-BINAP catalyst recycle | 65% |
Final Purification | Chiral SMB chromatography | Diastereomeric salt crystallization | 40% |
These challenges underscore the necessity for route re-engineering in commercial contexts, where telescoping steps (e.g., in situ imine formation/asymmetric reduction) and aqueous workup minimization prove essential for viable production economics. The cyclooctyl derivative’s niche applications necessitate balancing stereochemical purity against process mass intensity—a constraint less critical for smaller-ring analogues like 2-cyclopentyl-2-hydroxyacetic acid [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1